4-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenol
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Overview
Description
4-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenol is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenol can be achieved through the reaction of 4-cyanophenol with ethylenediamine. The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenolic group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
4-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol
- 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline
- 2-Methyl-4,5-dihydro-1H-imidazole
Uniqueness
4-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
868260-15-5 |
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Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenol |
InChI |
InChI=1S/C10H12N2O/c1-7-6-11-10(12-7)8-2-4-9(13)5-3-8/h2-5,7,13H,6H2,1H3,(H,11,12) |
InChI Key |
PMBQYJGSKZZJKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(N1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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